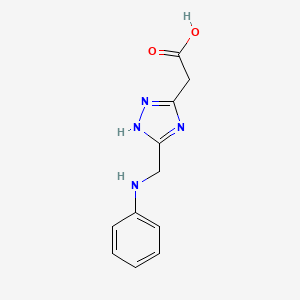

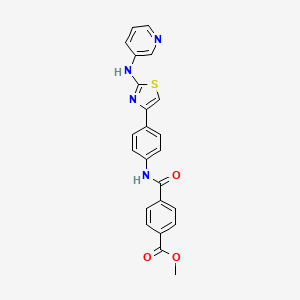

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid, also known as PTAA, is a chemical compound that belongs to the family of triazole derivatives. PTAA has been widely studied for its potential applications in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives involves cycloaddition reactions of arylazides with acetylacetone, leading to various 1,2,4-triazole derivatives. These compounds can undergo further transformations, such as reacting with isatin to form quinolinecarboxylic acids. A notable method for transforming 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones into acetic acids involves the Wilgerodt-Kindler method. This process demonstrates the versatility of triazole compounds in synthesizing complex heterocyclic structures (Pokhodylo et al., 2009).

Development of Sustainable Synthesis Methods

Research has focused on developing efficient and sustainable synthesis methods for triazole derivatives like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. These methods emphasize atom economy, high selectivity, and environmental friendliness by avoiding traditional chromatography and isolation steps, offering a greener alternative for synthesizing 1,2,4-triazoles (Tortoioli et al., 2020).

Investigations into Acetylation Reactions

The study of acetylation reactions, especially with compounds like methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, reveals insights into the reactivity and susceptibility of triazole derivatives to functional group transformations. Such investigations are crucial for understanding the chemical behavior of triazoles and their potential applications in various fields (Dzygiel et al., 2001).

Biological Applications and Studies:

- Cancer Research: Triazole derivatives have been investigated for their potential in cancer research. Compounds derived from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione have shown cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma. This research highlights the potential of triazole derivatives in developing novel anticancer agents (Šermukšnytė et al., 2022).

- Antimicrobial and Antifungal Activities: New triazole and triazolothiadiazine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown efficacy against various microorganisms, underscoring the potential of triazole derivatives in developing new antimicrobial agents (Demirbas et al., 2004).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as phenylamine derivatives, are known to interact with various biological targets .

Mode of Action

It’s worth noting that phenylamine derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess diverse biological activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The compound’s structure suggests that it could potentially undergo reactions such as protodeboronation , which could influence its bioavailability.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state, which in turn could influence its ability to interact with its targets . Additionally, factors such as temperature and the presence of other molecules could potentially affect the compound’s stability and reactivity.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c16-11(17)6-9-13-10(15-14-9)7-12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTREVBRYGCXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=NC(=NN2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)

![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)

![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)

![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)